molecular formula C7H5BrClNO2 B1272087 2-(Bromomethyl)-1-chloro-4-nitrobenzene CAS No. 52427-01-7

2-(Bromomethyl)-1-chloro-4-nitrobenzene

Cat. No. B1272087
CAS RN: 52427-01-7
M. Wt: 250.48 g/mol
InChI Key: OGWGXOGPGAAWPM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound contains a bromomethyl group, a chloro group, and a nitro group attached to a benzene ring, which are functional groups known for their reactivity and importance in organic synthesis .

Synthesis Analysis

The synthesis of related bromo- and chloro-nitrobenzene derivatives has been reported in the literature. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-dichloro-4-nitrobenzene can be synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, considering the reactivity of the bromomethyl and nitro groups.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Bromomethyl)-1-chloro-4-nitrobenzene has been determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was found to be monoclinic with a boat conformation of the benzene ring . Additionally, the crystal structures of hydrazone compounds with similar substituents have been characterized, revealing their E configurations and the presence of hydrogen bonding in the crystal lattice . These findings suggest that 2-(Bromomethyl)-1-chloro-4-nitrobenzene may also exhibit interesting structural features that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-nitrobenzene derivatives has been explored in various chemical reactions. For instance, the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products such as 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been investigated, revealing the influence of electronic, steric, and lipophilic properties on the reaction kinetics . These studies provide a foundation for understanding the chemical behavior of 2-(Bromomethyl)-1-chloro-4-nitrobenzene in various reaction contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene can be inferred from related compounds. Gas chromatographic methods have been developed for the determination of similar chloro-bromo compounds, indicating their stability and suitability for analytical techniques . The solvates of related bromomethylated benzene derivatives have been characterized, showing different conformations and packing in the crystal structures, which could be relevant for the solubility and stability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene . These analyses are essential for the practical application and handling of the compound in various chemical processes.

Scientific Research Applications

Anisotropic Displacement Parameters Study

In a study by Mroz et al. (2020), anisotropic displacement parameters for compounds including 1-(halomethyl)-3-nitrobenzene (which are closely related to 2-(Bromomethyl)-1-chloro-4-nitrobenzene) were calculated from first principles and determined by X-ray diffraction experiments. This research highlights the challenges in experimental approaches compared to theoretical calculations, particularly for the bromo compound, providing insights into the molecular dynamics of such compounds (Mroz et al., 2020).

Gas Chromatography Application

L. Jie (2000) introduced a method for determining 2-chloro-4-bromophonel by gas chromatography using nitrobenzene as an internal standard. This paper demonstrates a convenient, rapid, and accurate methodology, emphasizing the utility of nitrobenzene derivatives in chromatographic analyses (L. Jie, 2000).

Reaction Studies with Sodium Borohydride

Research by Gold et al. (1980) explored the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, leading to the production of nitrobenzene and insights into the aromatic hydrogen exchange. This study provides an understanding of the chemical behavior of nitrobenzene derivatives in reactions involving sodium borohydride, highlighting the formation of unstable cyclohexadienyl anions (Gold et al., 1980).

Structure-Activity Relationships in Biochemical Reactions

Van der Aar et al. (1997) investigated the GSH conjugation capacity of various 1-chloro-2-nitrobenzenes catalyzed by rat glutathione S-transferase. The study provided valuable insights into the structure-activity relationships of these compounds, contributing to our understanding of their biochemical interactions and the factors influencing these reactions (Van der Aar et al., 1997).

Electrochemical Reduction Studies

Du and Peters (2010) conducted studies on the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes. Their work provided insights into the electrochemical behavior of such compounds and the formation of products like 1-nitro-2-vinylbenzene, contributing to the field of electrochemistry (Du & Peters, 2010).

Mechanism of Action

The mechanism of action of bromomethyl compounds is not fully understood, but they are believed to act as alkylating agents, which can lead to the formation of covalent bonds with cellular macromolecules .

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGXOGPGAAWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377260
Record name 2-(bromomethyl)-1-chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-4-nitrobenzene

CAS RN

52427-01-7
Record name 2-(bromomethyl)-1-chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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